Cas no 1251924-45-4 ((6-Amino-5-chloropyridin-3-yl)methanol)

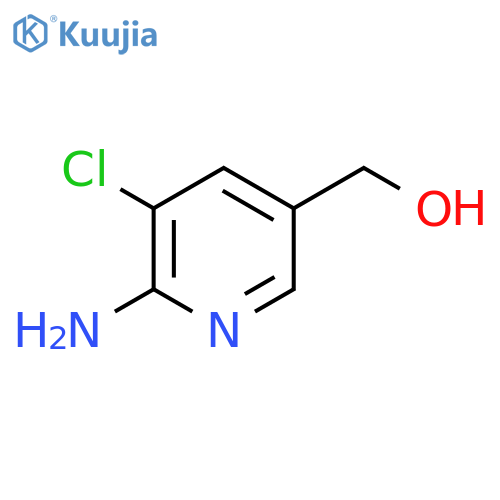

1251924-45-4 structure

商品名:(6-Amino-5-chloropyridin-3-yl)methanol

CAS番号:1251924-45-4

MF:C6H7ClN2O

メガワット:158.58558011055

CID:4582090

(6-Amino-5-chloropyridin-3-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (6-amino-5-chloropyridin-3-yl)methanol

- BAC92445

- AT11640

- 3-Pyridinemethanol, 6-amino-5-chloro-

- Z1263529618

- (6-Amino-5-chloropyridin-3-yl)methanol

-

- インチ: 1S/C6H7ClN2O/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2,(H2,8,9)

- InChIKey: GWHHLIXHBJDKJJ-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(N)N=CC(CO)=C1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 112

- トポロジー分子極性表面積: 59.1

- 疎水性パラメータ計算基準値(XlogP): 0.2

(6-Amino-5-chloropyridin-3-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-66782-5.0g |

(6-amino-5-chloropyridin-3-yl)methanol |

1251924-45-4 | 95.0% | 5.0g |

$1157.0 | 2025-03-13 | |

| 1PlusChem | 1P009WP5-250mg |

(6-Amino-5-chloro-pyridin-3-yl)-methanol |

1251924-45-4 | 95% | 250mg |

$357.00 | 2025-02-25 | |

| 1PlusChem | 1P009WP5-5g |

(6-Amino-5-chloro-pyridin-3-yl)-methanol |

1251924-45-4 | 95% | 5g |

$2261.00 | 2024-07-09 | |

| A2B Chem LLC | AE61481-1g |

(6-Amino-5-chloropyridin-3-yl)methanol |

1251924-45-4 | 95% | 1g |

$682.00 | 2024-04-20 | |

| A2B Chem LLC | AE61481-10g |

(6-Amino-5-chloropyridin-3-yl)methanol |

1251924-45-4 | 95% | 10g |

$2812.00 | 2024-04-20 | |

| 1PlusChem | 1P009WP5-10g |

(6-Amino-5-chloro-pyridin-3-yl)-methanol |

1251924-45-4 | 95% | 10g |

$3323.00 | 2024-07-09 | |

| 1PlusChem | 1P009WP5-50mg |

(6-Amino-5-chloro-pyridin-3-yl)-methanol |

1251924-45-4 | 95% | 50mg |

$185.00 | 2025-02-25 | |

| Aaron | AR009WXH-10g |

(6-Amino-5-chloro-pyridin-3-yl)-methanol |

1251924-45-4 | 95% | 10g |

$3653.00 | 2023-12-16 | |

| A2B Chem LLC | AE61481-2.5g |

(6-Amino-5-chloropyridin-3-yl)methanol |

1251924-45-4 | 95% | 2.5g |

$1301.00 | 2024-04-20 | |

| 1PlusChem | 1P009WP5-500mg |

(6-Amino-5-chloro-pyridin-3-yl)-methanol |

1251924-45-4 | 95% | 500mg |

$569.00 | 2025-02-25 |

(6-Amino-5-chloropyridin-3-yl)methanol 関連文献

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

1251924-45-4 ((6-Amino-5-chloropyridin-3-yl)methanol) 関連製品

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量